molecular formula C14H13BrN2O2S2 B2869732 2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-13-1

2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Katalognummer: B2869732
CAS-Nummer: 893095-13-1
Molekulargewicht: 385.29
InChI-Schlüssel: VEWOHALQMQUBSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 5,6-dihydro-4H-cyclopenta[b]thiophene carboxamide family, characterized by a bicyclic core structure fused with a thiophene ring. The molecule features a 5-bromothiophene-2-carboxamido substituent at position 2 and an N-methylcarboxamide group at position 3 (Fig. 1). The N-methyl group in the carboxamide moiety may reduce hydrogen bonding capacity compared to unsubstituted analogues, altering solubility and bioavailability .

Eigenschaften

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c1-16-13(19)11-7-3-2-4-8(7)21-14(11)17-12(18)9-5-6-10(15)20-9/h5-6H,2-4H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOHALQMQUBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide represents a novel class of thiophene derivatives with potential biological applications. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and molecular interactions.

Chemical Structure and Properties

The compound's molecular formula is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S with a molecular weight of approximately 368.26 g/mol. It features a bromothiophene moiety, which is known for its significant biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene-based compounds, particularly against multi-drug resistant strains. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Salmonella Typhi and Staphylococcus aureus.

Case Study: Antibacterial Efficacy Against XDR Salmonella Typhi
A study synthesized several thiophene derivatives and tested their antibacterial activity. Among these, the compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR S. Typhi, outperforming traditional antibiotics such as ciprofloxacin and ceftriaxone .

CompoundMIC (mg/mL)Bacterial Strain
This compound3.125XDR Salmonella Typhi
Ciprofloxacin8.0XDR Salmonella Typhi
CeftriaxoneResistantXDR Salmonella Typhi

This indicates the compound's potential as an alternative therapeutic agent against resistant bacterial infections.

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes such as DNA gyrase. Molecular docking studies reveal that the compound binds effectively to the active site of DNA gyrase, forming multiple hydrogen bonds and hydrophobic interactions that inhibit bacterial replication .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the bromothiophene moiety significantly enhances antibacterial activity. Modifications to the thiophene structure can lead to variations in potency; for instance, substituents on the thiophene ring can affect binding affinity and selectivity towards bacterial targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and biological activities of analogous compounds:

Compound Name / ID Molecular Weight Substituents (Position 2 / Position 3) Biological Activity / Properties Reference
Target Compound ~449.3 g/mol* 5-Bromothiophene-2-carboxamido / N-methylcarboxamide N/A (Inferred kinase inhibition potential)
Ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Ev9) 400.3 g/mol 5-Bromothiophene-2-carboxamido / Ethyl ester Intermediate for antitumor agents
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide (Ev7) 392.5 g/mol Cyano group / Thiazole-carboxamide Antiproliferative activity (MCF7 cells)
2-(5-Amino-1H-pyrazol-3-ylamino)-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Ev8) 357.4 g/mol Pyrazolylamino / Thiazole-carboxamide Anticancer activity (in silico ADME optimized)
2-[(2-Chlorophenoxy)acetyl]amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Ev13) 350.8 g/mol Chlorophenoxyacetyl / Carboxamide Structural lead for kinase inhibitors


*Calculated based on molecular formula C₁₆H₁₄BrN₃O₂S₂.

Key Observations :

  • Bromothiophene vs. Thiazole/Pyrazole Substituents : The bromothiophene group (as in the target compound and Ev9) introduces steric and electronic effects distinct from heterocyclic substituents like thiazole (Ev7) or pyrazole (Ev8). These differences may modulate target selectivity; e.g., thiazole-containing analogues show antiproliferative activity against MCF7 breast cancer cells .
  • Carboxamide Modifications : Replacing the ethyl ester (Ev9) with an N-methylcarboxamide (target compound) reduces molecular weight and may enhance metabolic stability by avoiding esterase-mediated hydrolysis .
Physicochemical and ADME Properties
  • Solubility : The N-methylcarboxamide group in the target compound likely improves aqueous solubility compared to ethyl esters (e.g., Ev9), which have higher logP values .
  • Metabolic Stability : Methylation at the carboxamide nitrogen (target compound) may reduce oxidative metabolism compared to primary amides (e.g., Ev15) .
  • In Silico Predictions : Analogues with thiazole or pyrazole substituents (Ev7, Ev8) show favorable ADME profiles, including moderate plasma protein binding and acceptable bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.